molecular formula C13H18Cl2N2O B7932449 (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932449
M. Wt: 289.20 g/mol
InChI Key: HZYPYHMBGZWCAH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide is a chiral secondary amide featuring a stereogenic center at the amino-bearing carbon. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 289.20 g/mol . Notably, conflicting CAS registry numbers are reported in the literature: 1354011-39-4 () and 24813-06-7 (). This discrepancy may arise from variant naming conventions or database errors, though both identifiers refer to the same stereoisomer based on structural descriptions.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-6-11(14)4-5-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYPYHMBGZWCAH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amidation

This method involves converting (S)-2-aminopropionic acid (L-alanine) to its acid chloride derivative, followed by reaction with N-(2,5-dichloro-benzyl)-isopropylamine.

Steps :

  • Amino Protection : L-alanine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

    Boc-L-alanineSOCl2Boc-L-alaninyl chloride\text{Boc-L-alanine} \xrightarrow{\text{SOCl}_2} \text{Boc-L-alaninyl chloride}
  • Amide Coupling : The acid chloride reacts with N-(2,5-dichloro-benzyl)-isopropylamine in toluene at 85–90°C.

    Boc-L-alaninyl chloride+N-(2,5-dichloro-benzyl)-isopropylamineProtected amide\text{Boc-L-alaninyl chloride} + \text{N-(2,5-dichloro-benzyl)-isopropylamine} \rightarrow \text{Protected amide}
  • Deprotection : Boc removal with trifluoroacetic acid (TFA) yields the target compound.

Advantages : High yields (70–85%) and scalability.
Challenges : Risk of racemization during acid chloride formation; mitigated by low-temperature conditions.

Coupling Agent-Based Synthesis

Carbodiimide reagents (e.g., DCC, HATU) enable direct amidation without isolating the acid chloride.

Procedure :

  • Activation : Boc-L-alanine is activated with HATU/DIEA in DMF.

  • Amine Addition : N-(2,5-dichloro-benzyl)-isopropylamine is introduced, forming the amide bond.

  • Deprotection : TFA cleavage yields the final product.

Data :

ParameterValue
Yield75–90%
Optical Purity (ee)≥98%
Reaction Time12–24 h

Advantages : Minimal racemization; suitable for sensitive substrates.

Synthesis of N-(2,5-Dichloro-benzyl)-isopropylamine

This secondary amine is a critical precursor.

Alkylation of Isopropylamine

2,5-Dichlorobenzyl chloride reacts with isopropylamine in the presence of NaHCO₃.

2,5-Dichlorobenzyl chloride+IsopropylamineNaHCO3N-(2,5-dichloro-benzyl)-isopropylamine\text{2,5-Dichlorobenzyl chloride} + \text{Isopropylamine} \xrightarrow{\text{NaHCO}_3} \text{N-(2,5-dichloro-benzyl)-isopropylamine}

Yield : 80–92%.

Reductive Amination

Alternative route using 2,5-dichlorobenzaldehyde and isopropylamine with NaBH₃CN:

2,5-Dichlorobenzaldehyde+IsopropylamineNaBH₃CNSecondary amine\text{2,5-Dichlorobenzaldehyde} + \text{Isopropylamine} \xrightarrow{\text{NaBH₃CN}} \text{Secondary amine}

Yield : 65–78%.

Stereochemical Considerations

  • Chiral Integrity : L-alanine ensures (S)-configuration. Coupling at 0–5°C minimizes racemization.

  • Analytical Confirmation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) confirms ≥98% ee.

Comparative Analysis of Methods

MethodYield (%)Purity (ee, %)Scalability
Acid Chloride70–8595–98High
Coupling Agents75–9098–99Moderate
Reductive Amination65–7890–95Low

Industrial-Scale Optimization

  • Solvent Choice : Toluene or DMF for improved solubility.

  • Catalyst Recycling : Silica-bound palladium in Suzuki couplings reduces metal contamination.

  • Waste Reduction : Hydrazine hydrate in ethanol minimizes toxic byproducts.

Quality Control Metrics

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

  • MS (ESI+) : m/z = 314.1 [M+H]⁺.

  • Melting Point : 92–94°C .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Conditions Products Mechanistic Notes Reference
6M HCl, reflux, 8–12 hrs(S)-2-Amino-propionic acid + 2,5-dichloro-benzyl-isopropylamineAcid-catalyzed nucleophilic attack on the carbonyl carbon, breaking the C–N bond.
2M NaOH, 80°C, 6 hrsSodium salt of propionic acid + 2,5-dichloro-benzyl-isopropylamineBase-mediated cleavage via hydroxide ion attack.

Key Findings :

  • Acidic hydrolysis preserves the stereochemistry of the amino group due to protonation stabilizing the intermediate.

  • Basic conditions risk partial racemization at the α-carbon if prolonged.

Nucleophilic Aromatic Substitution

The 2,5-dichlorobenzyl group participates in substitution reactions at the chlorine positions.

Reagents Conditions Products Yield Reference
Sodium methoxide (NaOMe)DMF, 100°C, 24 hrsMethoxy-substituted derivative at C2 or C555–60%
Ammonia (NH3)EtOH, 80°C, 48 hrsAmino-substituted benzyl derivative40–45%

Key Findings :

  • Electron-withdrawing chlorine atoms activate the benzene ring but direct substitution to the para position relative to existing substituents.

  • Steric hindrance from the isopropyl group reduces reaction rates compared to less bulky analogues .

Amino Group Functionalization

The primary amino group undergoes alkylation, acylation, and condensation reactions.

Reaction Type Reagents Products Yield Reference
AlkylationCH3I, K2CO3, DMFN-Methylated derivative70–75%
AcylationAcetyl chloride, pyridineN-Acetylated product85–90%
Schiff Base Formation4-NitrobenzaldehydeImine derivative60–65%

Stereochemical Considerations :

  • Alkylation retains the (S)-configuration due to minimal steric interference at the chiral center.

  • Acylation requires anhydrous conditions to avoid competing hydrolysis.

Amide Bond Modifications

The amide functionality reacts with coupling agents to form peptide-like derivatives.

Coupling Agent Conditions Products Application Reference
HATU, DIPEADCM, RT, 2 hrsPeptide conjugate with protected amino acidsMedicinal chemistry scaffolds
EDCl/HOBtTHF, 0°C to RT, 12 hrsEster or thioester derivativesProdrug synthesis

Mechanistic Insight :

  • HATU activates the amide carbonyl, enabling nucleophilic attack by amines or alcohols .

  • EDCl/HOBt minimizes racemization during coupling.

Reductive Reactions

Catalytic hydrogenation reduces the amide bond or aromatic chlorines under controlled conditions.

Catalyst Conditions Products Selectivity Reference
Pd/C, H2 (1 atm)MeOH, RT, 6 hrsN-(2,5-dichloro-benzyl)-N-isopropyl-propylamineAmide → amine reduction
Raney Ni, H2 (3 atm)EtOH, 60°C, 12 hrsDechlorinated benzyl derivativeAromatic C–Cl bond cleavage

Critical Notes :

  • Hydrogenolysis of C–Cl bonds requires elevated pressures and temperatures.

  • Over-reduction of the amide group is avoided by using mild catalysts like Pd/C.

Oxidative Transformations

The compound undergoes oxidation at the amino or benzylic positions.

Oxidizing Agent Conditions Products Yield Reference
KMnO4, H2SO480°C, 4 hrsKetone derivative (amide backbone oxidation)50–55%
m-CPBADCM, 0°C to RT, 8 hrsN-Oxide or epoxide (depending on site)60–65%

Challenges :

  • Over-oxidation risks degrading the dichlorobenzyl moiety.

  • m-CPBA selectively targets the benzylic position due to radical stability.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : In vitro experiments have shown that it induces apoptosis in human cancer cell lines with IC50 values between 15 to 25 µM, indicating moderate potency compared to established chemotherapeutics.
  • Neuroprotective Effects : Animal model studies have demonstrated that the compound can reduce neuronal loss and improve cognitive function metrics in conditions mimicking neurodegeneration.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to create more complex chemical entities through various reactions such as oxidation, reduction, and substitution.
  • Chemical Modifications : The unique structural features allow for modifications that can lead to new derivatives with potentially enhanced biological activities.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties against common bacterial strains. Results showed significant inhibition at low concentrations, supporting its use as a therapeutic agent for bacterial infections.

Anticancer Properties

Research on human cancer cell lines revealed that the compound induces apoptosis through caspase pathway activation. This highlights its potential role in cancer therapy.

Neuroprotective Effects

Studies involving animal models assessed the neuroprotective effects in neurodegenerative conditions. The compound showed promise in reducing neuronal loss and improving cognitive functions.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter systems
AnticonvulsantEffects on neuronal excitability

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Substituents : A 2,5-dichlorobenzyl group and an isopropyl group attached to the amide nitrogen.
  • Chirality : The (S)-configuration at the α-carbon of the propionamide backbone.
  • Functional Groups : Primary amine and tertiary amide moieties.

The compound is listed as discontinued in commercial catalogs (e.g., Fluorochem) , suggesting challenges in synthesis, stability, or niche applicability. Limited data on physical properties (e.g., melting/boiling points) are available, though its molecular weight and InChI key (HZYPYHMBGZWCAH-VIFPVBQESA-N) confirm structural identity .

Comparison with Structurally Similar Compounds

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543)

  • Structure : Differs in substituents (trifluoroethyl vs. dichlorobenzyl-isopropyl) and backbone length (acetamide vs. propionamide).
  • Synthesis : Patented preparation methods focus on trifluoroethyl derivatives, highlighting their utility in agrochemical or pharmaceutical intermediates .
Property (S)-Target Compound 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Molecular Weight 289.20 g/mol ~195.12 g/mol (estimated)
Substituents Dichlorobenzyl, isopropyl Trifluoroethyl
Backbone Propionamide Acetamide
Chirality (S)-configured Not specified

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (Ref: 10-F085750)

  • Structure : Features a butyramide backbone (four-carbon chain) with an additional methyl group at the β-position.
  • Biological Implications : Methyl substitution could modulate metabolic stability or target binding affinity.

Polymeric Amine Derivatives (e.g., CAS 913068-94-7)

  • Structure : Polymer with 2-propenamide and dimethylaminium groups.
  • Functional Contrast : While the target compound is a small-molecule amide, polymeric amines exhibit distinct applications (e.g., flocculants, drug delivery) due to their high molecular weight and charged groups .

Critical Analysis of Structural Modifications

Substituent Effects

  • Isopropyl Group : Introduces steric bulk, possibly limiting rotational freedom and influencing conformational stability .

Chirality and Bioactivity

The (S)-configuration is critical for enantioselective interactions with biological targets, a feature absent in non-chiral analogs like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide .

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide, also known by its CAS number 24813-06-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C13H18Cl2N2O
  • Molecular Weight : 293.20 g/mol
  • Structure : The compound features a dichlorobenzyl group attached to an isopropyl amide structure, which is significant for its biological interactions.

The compound exhibits various biological activities primarily through its interaction with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes critical for pathogen survival and replication. For example, it may interfere with viral RNA polymerases or other enzymes involved in nucleic acid synthesis.
  • Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity against several viruses, including those responsible for respiratory infections. Its efficacy could be linked to its structural similarity to known antiviral agents.

Antiviral Activity

Recent research highlights the compound's potential as an antiviral agent. In vitro studies have demonstrated that it can inhibit the replication of respiratory syncytial virus (RSV) and other viral pathogens at micromolar concentrations:

CompoundVirus TargetedEC50 (µM)Reference
This compoundRSV5-28
RibavirinRSV1.3

These findings suggest that the compound may serve as a lead for developing new antiviral therapies.

Cytotoxicity

Assessment of cytotoxicity is crucial for determining the therapeutic index of any new drug candidate. Initial cytotoxicity assays indicate that this compound possesses a favorable safety profile with low cytotoxic effects on human cell lines:

Cell LineIC50 (µM)Reference
MT-4 Cells>100

Case Studies

  • Study on Antiviral Efficacy : A study published in Molecules evaluated the antiviral properties of several compounds similar to this compound. The study found that compounds with structural modifications exhibited varying levels of efficacy against RSV and influenza viruses, suggesting the importance of chemical structure in determining biological activity .
  • Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound inhibits viral replication. It was observed that it interferes with viral RNA synthesis pathways, providing insights into its potential use as an antiviral agent .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide with high enantiomeric purity?

  • Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to ensure stereochemical control. Post-synthesis, enantiomeric purity should be verified using chiral HPLC (e.g., with polysaccharide-based columns) or NMR spectroscopy (employing chiral shift reagents like Eu(hfc)₃) . Characterization of structural integrity requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) can resolve absolute configuration.

  • Table 1 : Key Analytical Techniques for Synthesis Validation

ParameterMethodCritical Considerations
EnantiopurityChiral HPLCColumn type, mobile phase polarity
Molecular StructureHRMS/NMRSolvent compatibility, isotopic purity
CrystallinityXRDCrystal quality, temperature stability

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Answer : Solubility profiling should be conducted in solvents of increasing polarity (e.g., hexane, DMSO, water) using UV-Vis spectroscopy or gravimetric analysis . Stability studies require accelerated degradation tests under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions, with degradation products analyzed via LC-MS . For time-resolved stability, kinetic modeling (e.g., Arrhenius equation) predicts shelf-life.

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Adopt a split-plot randomized block design to account for variables like target concentration, temperature, and pH . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For cellular studies, employ CRISPR-Cas9 knockouts to isolate target-specific effects. Data should be analyzed using nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values. Always include negative controls (e.g., scrambled peptides) to validate specificity .

Q. How can contradictions in reported solubility or reactivity data across studies be resolved?

  • Answer : Contradictions often arise from unaccounted variables (e.g., solvent purity, temperature gradients). Conduct meta-analyses to identify methodological outliers, then perform reproducibility trials under standardized conditions. Advanced techniques like molecular dynamics simulations can model solvent interactions and predict solubility trends . For reactivity disputes, kinetic isotope effects (KIE) or DFT calculations elucidate mechanistic pathways .

Q. What strategies are effective for assessing the environmental fate and ecotoxicological impact of this compound?

  • Answer : Follow the INCHEMBIOL framework to study abiotic/biotic transformations :

Environmental partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd).

Degradation pathways : Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts.

Ecotoxicology : Perform Daphnia magna or algae growth inhibition assays at varying concentrations.
Computational tools like EPI Suite predict biodegradability and bioaccumulation potential.

Q. How can researchers integrate theoretical frameworks to explain the compound’s pharmacological or chemical behavior?

  • Answer : Link hypotheses to established theories (e.g., Hammett substituent effects for reactivity trends or Lock-and-Key theory for target binding) . For pharmacokinetics, apply compartmental modeling to predict absorption/distribution. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity .

Methodological Notes

  • Safety Protocols : Follow H303+H313+H333 guidelines for handling chlorinated compounds, including fume hood use and waste segregation .
  • Data Validation : Cross-reference results with PubChem computational data (e.g., SMILES, InChI keys) for structural consistency .

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